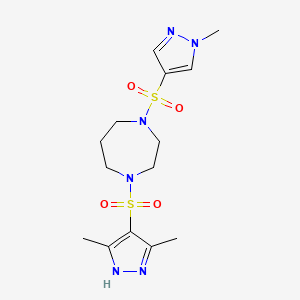

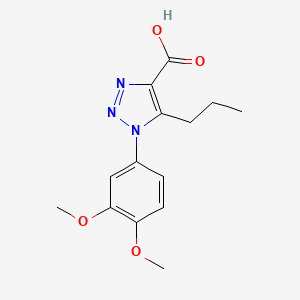

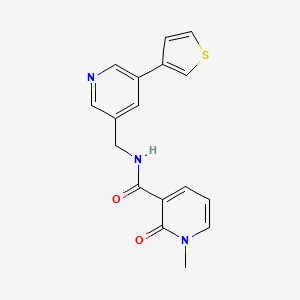

![molecular formula C23H22N4O3S B2486882 1-烯丙基-3-((3,4-二甲基苯基)磺酰)-2-亚氨基-8-甲基-1H-二嘌呤并[1,2-a:2',3'-d]嘧啶-5(2H)-酮 CAS No. 853753-20-5](/img/structure/B2486882.png)

1-烯丙基-3-((3,4-二甲基苯基)磺酰)-2-亚氨基-8-甲基-1H-二嘌呤并[1,2-a:2',3'-d]嘧啶-5(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

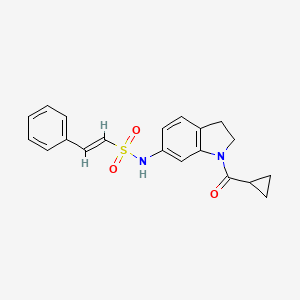

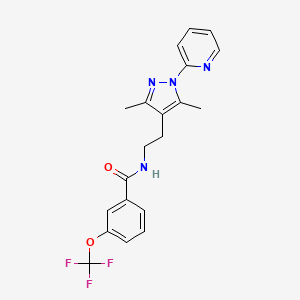

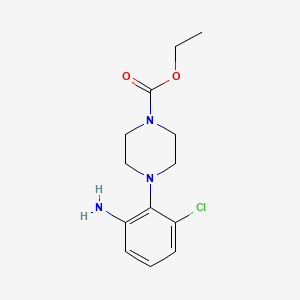

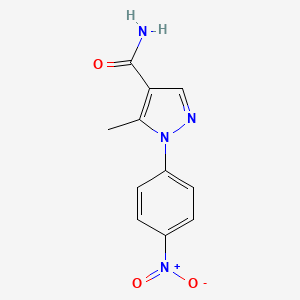

"1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one" is a complex organic compound that likely exhibits a range of biological activities due to its structural features. The compound is part of the broader family of pyrimidinone derivatives, which are known for their versatile chemical and biological properties, including potential antiviral, anticancer, and enzyme inhibition activities.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting from basic heterocyclic scaffolds and introducing various functional groups through reactions such as nucleophilic substitution, esterification, and sulfonylation. For example, compounds with related structures have been synthesized by reacting amino-substituted pyrimidines with sulfonyl chlorides or through the cycloaddition of azides and alkynes in a click chemistry approach (Ivachtchenko et al., 2011).

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives is characterized by the presence of multiple ring systems, which contribute to the molecule's stability and reactivity. The sulfonyl group attached to an aromatic ring can significantly influence the electronic distribution across the molecule, affecting its interaction with biological targets. X-ray crystallography and NMR spectroscopy are commonly used techniques to elucidate the structural details of such compounds (Seethalakshmi & Palanivel, 2017).

Chemical Reactions and Properties

Pyrimidinone derivatives can undergo various chemical reactions, including nucleophilic substitution, condensation, and cyclization reactions, which allow for the introduction of different substituents and the formation of complex molecular architectures. These reactions are crucial for modifying the compound's chemical properties and enhancing its biological activity (Bentya et al., 2011).

Physical Properties Analysis

The physical properties of pyrimidinone derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The presence of sulfonyl and methyl groups can affect the compound's hydrophobicity, impacting its solubility in organic solvents and water. These properties are important for the compound's application in various scientific and industrial processes (Rodríguez et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the functional groups present in the molecule. For instance, the sulfonyl group can enhance the compound's ability to act as an electron-withdrawing group, affecting its reactivity towards nucleophiles and electrophiles. These properties are crucial for understanding the compound's behavior in chemical reactions and its potential biological activities (Guan et al., 2014).

科学研究应用

化学性质和反应

1-烯丙基-3-((3,4-二甲基苯基)磺酰基)-2-亚氨基-8-甲基-1H-二嘧啶并[1,2-a:2',3'-d]嘧啶-5(2H)-酮属于一类表现出有趣化学性质和反应的化合物,例如Dimroth重排和异构化。例如,Brown和England(1967年)发现将烯丙基等取代基插入亚氨基嘧啶会影响其碱性强度和Dimroth重排速率,导致各种分子转化(Brown & England, 1967)。

抗增殖活性

研究探讨了相关吡啶并[1,2-a]嘧啶-4-酮衍生物对人类癌细胞系的潜在抗增殖效应。Mallesha等人(2012年)合成了一系列这些化合物,发现其中一些对各种癌细胞系表现出显著活性。这表明了癌症治疗研究的一个潜在途径(Mallesha et al., 2012)。

合成和转化

已广泛研究了与1-烯丙基-3-((3,4-二甲基苯基)磺酰基)-2-亚氨基-8-甲基-1H-二嘧啶并[1,2-a:2',3'-d]嘧啶-5(2H)-酮相关的化合物的合成和转化。Rahmouni等人(2014年)描述了从N-取代吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物合成新型异氧杂环烯和异氧杂环烷的方法,突出了这类化合物的多功能性和反应性(Rahmouni et al., 2014)。

抗病毒活性

对这类化学物质进行了抗病毒性质的研究。Solomyannyi等人(2019年)开发了具有强效抗病毒活性的新型磺酸胞嘧啶衍生物,这在由病毒引起的疾病背景下可能具有相关性(Solomyannyi et al., 2019)。

属性

IUPAC Name |

5-(3,4-dimethylphenyl)sulfonyl-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3S/c1-5-10-26-21(24)19(31(29,30)17-8-7-15(3)16(4)11-17)12-18-22(26)25-20-9-6-14(2)13-27(20)23(18)28/h5-9,11-13,24H,1,10H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMHKOKDLVDTKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC=C)S(=O)(=O)C4=CC(=C(C=C4)C)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B2486800.png)

![methyl 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2486805.png)

![N-(4-fluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2486808.png)

![N-[(3-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2486814.png)

methanone](/img/structure/B2486816.png)

![N-[[2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]but-2-ynamide](/img/structure/B2486818.png)

![3-(2-fluorobenzyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486819.png)